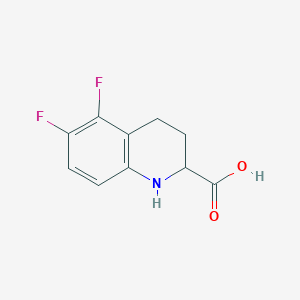
5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with aniline and p-fluoroaniline.
Doebner-Miller Synthesis: The aniline derivatives undergo the Doebner-Miller synthesis to form the quinoline core.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Hydrogenation: Introduction of hydrogen in the presence of a catalyst.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Various tetrahydroquinoline derivatives.
Substitution Products: Compounds with different functional groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fluorinated Compounds:
Biology:
Enzyme Inhibition: Exhibits inhibitory activity against certain enzymes, making it useful in biochemical studies.
Medicine:
Antibacterial Activity: Fluorinated quinolines, including this compound, have shown significant antibacterial properties.
Industry:
Wirkmechanismus
The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved include enzyme inhibition and disruption of bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 7-Fluoro-3-hydroxy-4,5-dihydrooxadiazolo[3,4-a]quinolin-10-ium
Comparison:
- Chemical Structure: The presence of additional fluorine atoms in 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid provides it with unique chemical properties compared to its analogs.
- Biological Activity: The compound exhibits higher biological activity due to the enhanced binding affinity conferred by the fluorine atoms .
Eigenschaften
Molekularformel |
C10H9F2NO2 |
|---|---|
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
5,6-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h2,4,8,13H,1,3H2,(H,14,15) |
InChI-Schlüssel |
CNPJXHPOCZXPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2F)F)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)

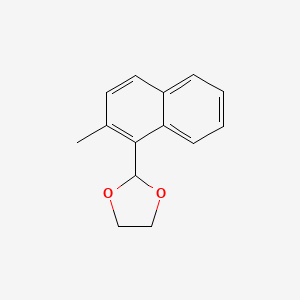
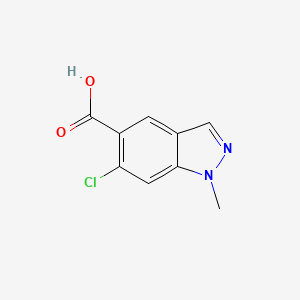

![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
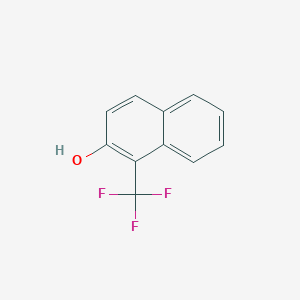

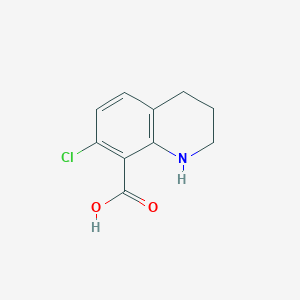
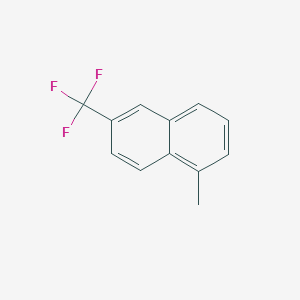
![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)

![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
